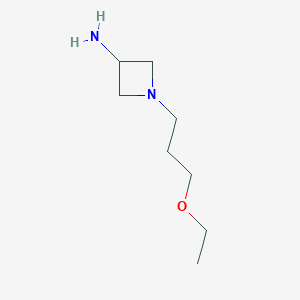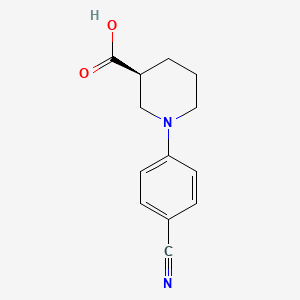![molecular formula C17H19N5O B12271825 6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12271825.png)
6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Méthyl-2-{4-[(pyrimidin-2-yloxy)méthyl]pipéridin-1-yl}pyridine-3-carbonitrile est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Il présente un cycle pyridine substitué par un groupe nitrile, un groupe méthyle et un cycle pipéridine lié à une partie pyrimidine via une liaison éther.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 6-Méthyl-2-{4-[(pyrimidin-2-yloxy)méthyl]pipéridin-1-yl}pyridine-3-carbonitrile implique généralement plusieurs étapes :
Formation du noyau pyridine : Le noyau pyridine peut être synthétisé par une réaction de condensation impliquant des aldéhydes et de l’ammoniac ou des amines appropriés.
Introduction du groupe nitrile : Le groupe nitrile est introduit par une réaction de cyanuration, souvent en utilisant des réactifs comme le cyanure de sodium ou le cyanure de potassium dans des conditions contrôlées.
Attachement du cycle pipéridine : Le cycle pipéridine est introduit par une réaction de substitution nucléophile, où un dérivé de pyridine halogéné réagit avec la pipéridine.
Liaison de la partie pyrimidine : La partie pyrimidine est liée au cycle pipéridine par une liaison éther, généralement par une synthèse d’éther de Williamson impliquant un alcoolate et un dérivé de pyrimidine halogéné.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait l’adaptation des méthodes de synthèse en laboratoire, l’optimisation des conditions réactionnelles pour obtenir des rendements et une pureté plus élevés, et la garantie de la conformité aux réglementations en matière de sécurité et d’environnement. La chimie en flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l’efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le groupe nitrile, le convertissant en amines primaires.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau des cycles pyridine et pyrimidine.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (mCPBA) dans des conditions douces.
Réduction : Hydrogénation catalytique à l’aide de palladium sur carbone (Pd/C) ou d’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Des nucléophiles comme les amines ou les thiols en présence d’une base comme l’hydrure de sodium (NaH).
Produits principaux
Oxydation : Formation de N-oxydes.
Réduction : Formation d’amines primaires.
Substitution : Formation de dérivés de pyridine ou de pyrimidine substitués.
Applications de la recherche scientifique
6-Méthyl-2-{4-[(pyrimidin-2-yloxy)méthyl]pipéridin-1-yl}pyridine-3-carbonitrile a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il sert d’échafaudage pour le développement de nouveaux agents thérapeutiques, en particulier dans le traitement des troubles neurologiques et des cancers.
Études biologiques : Le composé est utilisé pour étudier les interactions récepteur-ligand et l’inhibition enzymatique.
Biologie chimique : Il est utilisé dans la conception de sondes chimiques pour étudier les voies biologiques.
Applications industrielles : Le composé peut être utilisé dans la synthèse de matériaux avancés et comme intermédiaire dans la production de produits agrochimiques.
Applications De Recherche Scientifique
6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mécanisme D'action
Le mécanisme d’action de 6-Méthyl-2-{4-[(pyrimidin-2-yloxy)méthyl]pipéridin-1-yl}pyridine-3-carbonitrile implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un modulateur, affectant l’activité de ces cibles et influençant ainsi les voies biologiques. Le mécanisme exact dépendrait de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Méthyl-2-{4-[(pyrrolidin-2-yloxy)méthyl]pipéridin-1-yl}pyridine-3-carbonitrile
- 6-Méthyl-2-{4-[(pyrimidin-2-yloxy)méthyl]pyrrolidin-1-yl}pyridine-3-carbonitrile
- 6-Méthyl-2-{4-[(pyrimidin-2-yloxy)méthyl]pipéridin-1-yl}pyrimidine-3-carbonitrile
Unicité
L’unicité de 6-Méthyl-2-{4-[(pyrimidin-2-yloxy)méthyl]pipéridin-1-yl}pyridine-3-carbonitrile réside dans son motif de substitution spécifique et la présence à la fois de parties pyridine et pyrimidine. Cet arrangement structurel confère des propriétés physicochimiques et des activités biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C17H19N5O |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
6-methyl-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H19N5O/c1-13-3-4-15(11-18)16(21-13)22-9-5-14(6-10-22)12-23-17-19-7-2-8-20-17/h2-4,7-8,14H,5-6,9-10,12H2,1H3 |
Clé InChI |
ADASSQXULUZCDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12271749.png)
![1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride](/img/structure/B12271754.png)
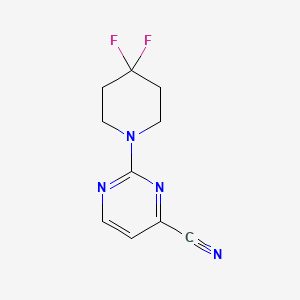

![[(2,4-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12271768.png)
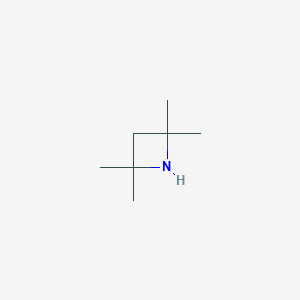
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B12271772.png)
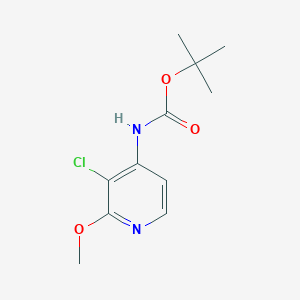
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine](/img/structure/B12271777.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12271790.png)
